IU1-47

Descripción general

Descripción

IU1-47 es un inhibidor potente y específico de la ubiquitina-proteasa específica 14 (USP14). Tiene una concentración inhibitoria (IC50) de 0,6 micromolar para USP14 y 20 micromolar para IsoT/USP5 . This compound es conocido por su capacidad para inducir la degradación de la proteína tau en neuronas cultivadas .

Aplicaciones Científicas De Investigación

IU1-47 tiene varias aplicaciones de investigación científica:

Enfermedades Neurodegenerativas: This compound se utiliza para estudiar la degradación de la proteína tau, que está implicada en enfermedades neurodegenerativas como la enfermedad de Alzheimer.

Investigación del Cáncer: Los inhibidores de USP14 como this compound han mostrado potencial en la regulación de la tumorogénesis al inducir la autofagia en el cáncer de pulmón.

Estudios de Degradación de Proteínas: This compound se utiliza para investigar el sistema ubiquitina-proteasoma y su papel en la degradación de proteínas.

Mecanismo De Acción

IU1-47 ejerce sus efectos al inhibir USP14, una enzima de desubiquitinación asociada con los proteasomas . USP14 elimina las cadenas de ubiquitina de los sustratos unidos al proteasoma, protegiéndolos de la degradación . This compound se une a un bolsillo específico en USP14, induciendo cambios conformacionales que inhiben su función de desubiquitinación . Esta inhibición conduce a la degradación de la proteína tau y otros sustratos a través del sistema ubiquitina-proteasoma .

Análisis Bioquímico

Biochemical Properties

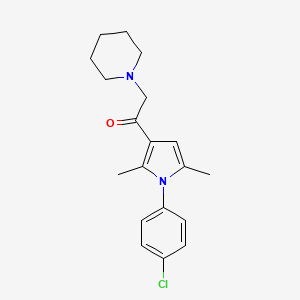

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it binds to specific receptors, altering their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. Additionally, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one vary with different dosages in animal models. At low doses, it can modulate specific signaling pathways without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its effects. Additionally, its distribution can be influenced by factors such as pH and the presence of other compounds .

Subcellular Localization

1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(piperidin-1-yl)ethan-1-one exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Métodos De Preparación

La síntesis de IU1-47 implica métodos químicos tradicionales. La optimización y el diseño de IU1 condujeron a la identificación de this compound, que es diez veces más potente que IU1 . La ruta sintética típicamente involucra la preparación de la estructura central seguida de modificaciones específicas del grupo funcional para mejorar su potencia y selectividad . Los métodos de producción industrial no están ampliamente documentados, pero los servicios de síntesis personalizados están disponibles para fines de investigación .

Análisis De Reacciones Químicas

IU1-47 principalmente se somete a reacciones relacionadas con su función inhibitoria en USP14. No exhibe actividad significativa en USP14 libre, pero antagoniza la actividad de desubiquitinación de USP14 in vitro . El compuesto estimula la degradación de tau a través del sistema ubiquitina-proteasoma . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido (DMSO) como solvente, con concentraciones que varían de 3 a 30 micromolar . Los productos principales formados a partir de estas reacciones incluyen los productos de degradación de tau y las especies de tau fosforiladas .

Comparación Con Compuestos Similares

IU1-47 forma parte de la serie de inhibidores IU1, que incluye IU1, IU1-206 e IU1-248 . Estos compuestos comparten un bolsillo de unión similar en USP14 pero difieren en su potencia y selectividad . This compound es diez veces más potente que IU1 y tiene una mayor selectividad para USP14 sobre IsoT/USP5 . Otros compuestos similares incluyen ML364, P22077 y HBX 41108, que también se dirigen a las enzimas de desubiquitinación pero pueden tener diferentes perfiles de selectividad y mecanismos de acción .

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-14-12-18(19(23)13-21-10-4-3-5-11-21)15(2)22(14)17-8-6-16(20)7-9-17/h6-9,12H,3-5,10-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQIPRWKLACSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

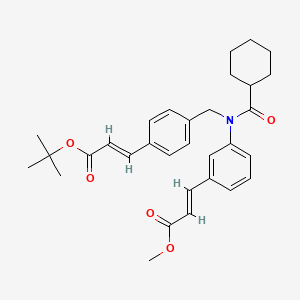

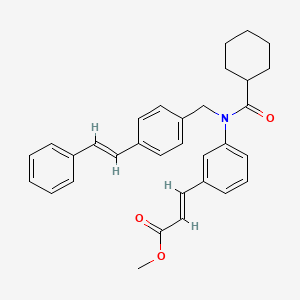

Feasible Synthetic Routes

A: IU1-47 functions as a potent and selective inhibitor of the deubiquitinating enzyme USP14 [, , ]. USP14, when associated with the proteasome, can remove ubiquitin tags from protein substrates, thereby rescuing them from degradation. By inhibiting USP14, this compound prevents this rescue and enhances the degradation of specific proteasome substrates.

A: Studies using primary neuronal cultures have shown that this compound accelerates the degradation of various forms of tau protein, including wild-type tau, pathological tau mutants (P301L and P301S), and the A152T variant []. This finding is significant because tau accumulation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Modulating tau degradation through USP14 inhibition could offer a potential therapeutic strategy for these conditions.

A: this compound has been shown to stimulate autophagic flux in primary neurons []. Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins. Additionally, research suggests that USP14 inhibition by this compound may play a role in regulating tumorigenesis, potentially through the induction of autophagy [, ].

A: Yes, researchers have synthesized and characterized 87 variants of IU1, leading to the identification of this compound, which exhibits ten-fold greater potency compared to the original IU1 molecule while retaining specificity for USP14 []. While the specific structural modifications responsible for this potency increase haven't been detailed in the provided abstracts, this highlights the potential for further optimization of the IU1 scaffold to develop even more potent and selective USP14 inhibitors.

ANone: While the research highlights the potential therapeutic benefits of this compound, several questions remain. Further investigation is needed to fully elucidate the long-term effects of USP14 inhibition, potential off-target effects of this compound, and its efficacy in vivo using relevant animal models of neurodegenerative diseases and cancer. Additionally, exploring the druggability of this compound, including its pharmacokinetic properties and potential for formulation, will be crucial for its clinical translation.

- Lee, B. H., et al. "An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons." The Journal of biological chemistry 292.40 (2017): 16524-16535.

- Lee, B. H., et al. "Enhancement of proteasome function in primary neurons 1 An inhibitor of the proteasomal deubiquitinating enzyme USP 14 induces tau elimination in cultured neurons." (2017).

- Park, M., et al. "USP14 Inhibition Regulates Tumorigenesis by Inducing Autophagy in Lung Cancer In Vitro." Biomolecules 11.8 (2021): 1148.

- Park, M., et al. "Abstract 4276: Inhibition of USP14 decrease tumorigenesis via autophagy in lung cancer." Cancer research 79.13 Supplement (2019): 4276-4276.

- Ahmed, M., et al. "Discovery of new promising USP14 inhibitors: computational evaluation of the thumb-palm pocket." Journal of Biomolecular Structure and Dynamics (2022): 1-14.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)